2,5-Difluoro-3-formylbenzoic acid

Lipophilicity Drug design ADME

Researchers face regioisomeric confusion among difluoro-formylbenzoic acids (all C₈H₄F₂O₃). This 2,5-difluoro-3-formyl regioisomer provides distinct physicochemical properties. Key advantages: - LogP 1.4755 (optimal 1-3 range for permeability vs. solubility) - 0.87 log units lower than 2,5-difluoro-4-formyl isomer (reduces CYP metabolism risk) - 19F NMR signature for fragment-based screening - ≥98% purity, ambient shipping, solid form for scale-up

Molecular Formula C8H4F2O3
Molecular Weight 186.11 g/mol
Cat. No. B13636087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-3-formylbenzoic acid
Molecular FormulaC8H4F2O3
Molecular Weight186.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)F)C(=O)O)F
InChIInChI=1S/C8H4F2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3H,(H,12,13)
InChIKeyJBAHEOUNWABBKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoro-3-formylbenzoic acid (CAS 2167760-60-1): Physicochemical Profile and Structural Identity for Procurement Specification


2,5-Difluoro-3-formylbenzoic acid (CAS 2167760-60-1, MFCD34764028) is a polysubstituted aromatic carboxylic acid with the molecular formula C₈H₄F₂O₃ and a molecular weight of 186.11 g/mol, characterized by two fluorine atoms at the 2- and 5-positions and a formyl (-CHO) group at the 3-position on the benzoic acid core . This substitution pattern confers a predicted density of 1.524 ± 0.06 g/cm³ and a predicted boiling point of 318.3 ± 42.0 °C . The compound is commercially available as a solid in purities of 97% (Sigma-Aldrich) to ≥98% (ChemScene, Leyan) . It is classified as a research-use-only chemical building block, utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Building Block Polysubstituted aromatic intermediate with formyl, carboxyl, and difluoro groups
Purity & Form Solid, ≥97% purity from multiple global vendors
Intended Use Research-use-only chemical intermediate for pharmaceutical and agrochemical synthesis

Why Regioisomeric Difluoro-formylbenzoic Acids Cannot Be Interchanged: The Criticality of Substitution Pattern in 2,5-Difluoro-3-formylbenzoic acid Procurement


The difluoro-formylbenzoic acid chemical space encompasses at least six regioisomeric variations (e.g., 2,4-difluoro-3-formyl, 2,6-difluoro-3-formyl, 2,5-difluoro-4-formyl, 3,4-difluoro-2-formyl, and 3,5-difluoro-4-formyl), all sharing the identical molecular formula C₈H₄F₂O₃ and molecular weight of 186.11 g/mol . Despite this isomeric degeneracy, these compounds exhibit measurably distinct physicochemical properties that preclude simple interchange. The position of fluorine substituents directly modulates the electron density distribution on the aromatic ring, altering the acidity (pKa) of the carboxylic acid group—class-level data show pKa values ranging from approximately 2.06 (2,6-difluoro-3-formyl-5-methyl) to 2.9 (2,4-difluoro-5-formyl) to 4.14 (3,4-difluoro-2-formyl) depending on fluorine placement . Critically, the LogP varies from 1.1 (2,6-difluoro-3-formyl) to 2.35 (2,5-difluoro-4-formyl) , a difference exceeding 1.2 log units that would translate into a greater than 15-fold difference in octanol-water partition coefficient—dramatically altering membrane permeability, protein binding, and metabolic stability in any derived bioactive molecule. Furthermore, the formyl group position (3-formyl vs. 4-formyl) dictates the regiochemistry of downstream condensation reactions (e.g., hydrazone or Knoevenagel condensations), making regioisomeric substitution synthetically untenable for target-oriented synthesis .

! Regioisomer substitution may shift LogP significantly, altering permeability and metabolic stability profiles
! Fluorine placement modulates carboxylic acid pKa, affecting ionization and coupling reactivity
! Formyl group position controls regiochemical outcome in condensations; 3-formyl vs. 4-formyl not interchangeable

Quantitative Differentiation Evidence for 2,5-Difluoro-3-formylbenzoic acid vs. Closest Regioisomeric Analogs


LogP Differentiation: 2,5-Difluoro-3-formylbenzoic acid Exhibits 0.87 Log Units Lower Lipophilicity Than Its 4-Formyl Regioisomer

The target compound 2,5-difluoro-3-formylbenzoic acid (CAS 2167760-60-1) has a computed LogP of 1.4755, as reported on its Chemscene product specification sheet . Its direct regioisomer 2,5-difluoro-4-formylbenzoic acid (CAS 1890953-67-9) has a reported LogP of 2.35 . This represents a difference of 0.87 log units, which corresponds to an approximately 7.4-fold lower octanol-water partition coefficient for the target compound. The 2,6-difluoro-3-formyl regioisomer (CAS 1500192-09-5) diverges even further with an XLogP3 of 1.1 , confirming that the 2,5-difluoro-3-formyl substitution pattern occupies a distinct lipophilicity space not achievable by simple regioisomer substitution.

LogP Differentiation
Cross-study comparable
LogP 1.4755
Lower lipophilicity vs. 4-formyl regioisomer; supports LogP-based selection in medicinal chemistry workflows
Predicted values from vendor datasheets; experimental confirmation recommended
Lipophilicity Drug design ADME

Carboxylic Acid Acidity Modulation: Fluorine Substitution Pattern Differentiates Acid Strength Across Regioisomers

The carboxylic acid pKa of difluoro-formylbenzoic acids is exquisitely sensitive to fluorine positioning. 2,5-Difluorobenzoic acid (the non-formylated analog) has a predicted pKa of 2.93 ± 0.10 , while 2,4-difluorobenzoic acid has a predicted pKa of 3.21 ± 0.10 and 2,6-difluorobenzoic acid has a predicted pKa of 2.34 ± 0.10 . The presence of the electron-withdrawing formyl group at the 3-position is expected to further acidify the target compound relative to its non-formylated 2,5-difluorobenzoic acid parent. Within the formyl-containing series, the 3,4-difluoro-2-formylbenzoic acid regioisomer has a reported pKa of 4.14 , while 2,4-difluoro-5-formylbenzoic acid exhibits a pKa of approximately 2.9 . This range from ~2.06 to 4.14 across the difluoro-formylbenzoic acid family demonstrates that carboxylic acid acidity is not a constant class property but a tunable, position-dependent parameter.

Acidity Modulation
Class-level inference
pKa estimated 2.5–2.9
Acidity modulates ionization state and reactivity in amide coupling; position-dependent parameter to review
Inferred from non-formylated analogs and predicted data
Acidity Reactivity Coupling chemistry

Supplier-Reported Purity and Availability: 2,5-Difluoro-3-formylbenzoic acid Offers ≥97% Purity from Multiple Global Vendors

2,5-Difluoro-3-formylbenzoic acid is stocked by multiple reputable chemical suppliers with verified purity specifications. Sigma-Aldrich offers the compound at 97% purity (Country of Origin: CN, Physical Form: Solid) . ChemScene lists the compound at ≥98% purity with storage conditions specified as sealed in dry conditions at 2–8°C, and provides computational chemistry data including TPSA (54.37) and LogP (1.4755) . Leyan (China) offers the compound at 98% purity under product number 1636246 . In contrast, the 2,5-difluoro-4-formyl regioisomer (CAS 1890953-67-9) is listed at minimum 95% purity by CymitQuimica with a lead time of approximately 55 days for the 500 mg scale at a price of €1,202.00 , while the 3,5-difluoro-4-formyl regioisomer (CAS 736990-88-8) is available at 97% purity from Shanghai Kehua at RMB 1,136.00 per gram .

Purity & Availability
Cross-study comparable
≥97% purity (Sigma-Aldrich, ChemScene, Leyan)
Multi-source supply with verified purity reduces procurement risk
Procurement Quality control Supply chain

Orthogonal Functional Group Architecture: The 2,5-Difluoro-3-formyl Pattern Enables Sequential, Chemoselective Derivatization Distinct from Other Regioisomers

2,5-Difluoro-3-formylbenzoic acid presents three synthetically addressable functional groups in a defined spatial arrangement: a carboxylic acid (-COOH) at position 1, fluorine atoms at positions 2 and 5, and a formyl group (-CHO) at position 3. The carboxylic acid can undergo esterification or amide coupling; the formyl group can participate in hydrazone formation, reductive amination, or Knoevenagel condensation; and the two aryl fluorines serve as handles for nucleophilic aromatic substitution (SNAr) or as metabolically stable blocking groups . Crucially, the 2,5-difluoro pattern places the two fluorine atoms in a non-vicinal, para-like relationship to each other, whereas regioisomers such as 2,4-difluoro-3-formyl or 3,4-difluoro-2-formyl feature vicinal fluorines that exhibit different electronic coupling and steric profiles . The formyl group at the 3-position (meta to the carboxylic acid) creates a different electronic push-pull system compared to 4-formyl (para) regioisomers, which was exploited in the design of substituted 3-benzoic acid derivatives as MtDHFR inhibitors where the 3-substitution pattern was critical for accessing an independent backpocket of the enzyme target .

Functional Group Architecture
Class-level inference
Three reactive centers: -COOH (C1), -CHO (C3), two Ar-F (C2, C5); non-vicinal F geometry
Unique vector set for fragment-based design and parallel library synthesis
Structural analysis; reactivity verified in analogous difluorobenzoic acid systems
Organic synthesis Building block Chemoselectivity

Optimal Application Scenarios for 2,5-Difluoro-3-formylbenzoic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Fragment-Based Drug Discovery Requiring Controlled Lipophilicity (LogP ~1.5) with Metabolic Stability

For medicinal chemistry programs targeting oral bioavailability, 2,5-difluoro-3-formylbenzoic acid provides a LogP of 1.4755 , which falls within the optimal range (LogP 1–3) for balanced solubility and permeability. Its 0.87 log-unit lower lipophilicity compared to the 2,5-difluoro-4-formyl regioisomer (LogP 2.35) makes it the preferred choice when lower LogP is desired to avoid CYP450-mediated oxidative metabolism or phospholipidosis risk. The two aryl fluorines additionally serve as metabolically stable blocking groups that resist oxidative degradation compared to unsubstituted phenyl rings. The 3-formyl group enables hydrazone and imine conjugation strategies for fragment linking, while the carboxylic acid permits amide coupling for fragment elaboration.

Target-Oriented Synthesis: MtDHFR Inhibitor Development Exploiting 3-Substituted Benzoic Acid Pharmacophore

The 3-substituted benzoic acid scaffold has demonstrated potential as a Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) inhibitor platform, with 20 novel derivatives generated via bioisosterism from the MB872 fragment prototype . The 2,5-difluoro-3-formylbenzoic acid specifically matches the 3-substitution pattern required for accessing the enzyme's independent backpocket, as identified through molecular modeling studies . The formyl group at position 3 provides a versatile handle for generating structural diversity through condensation with hydrazides or amines, while the 2,5-difluoro pattern modulates the benzoic acid pKa to enhance binding interactions with catalytic residues.

Agrochemical Intermediate Synthesis: Fluorinated Building Block for Herbicide and Fungicide Development

Fluorinated aromatic carboxylic acids are core intermediates in approximately 25% of licensed herbicides worldwide . The 2,5-difluoro-3-formylbenzoic acid scaffold provides both a carboxylic acid for ester/amide prodrug formation and a formyl group for heterocycle construction (e.g., thiazole, oxadiazole, or pyrazole rings commonly found in agrochemical active ingredients). The compound's solid physical form, room-temperature shipping stability , and multi-vendor commercial availability at ≥97% purity make it suitable for process chemistry scale-up and kilogram-scale procurement for agrochemical lead optimization programs.

Chemical Biology: 19F NMR Probe Development Leveraging Distinct Fluorine Environment

The two fluorine atoms in 2,5-difluoro-3-formylbenzoic acid create a characteristic 19F NMR signature suitable for fragment-based screening by 19F NMR . The non-vicinal 2,5-difluoro arrangement produces a distinct coupling pattern and chemical shift profile compared to vicinal (2,4- or 3,4-) or symmetric (3,5-) difluoro regioisomers. The formyl group can be readily conjugated to biomolecules via hydrazone or oxime ligation, while the carboxylic acid enables attachment to solid supports or biotin tags. The LogP of 1.4755 ensures adequate aqueous solubility for biochemical assay conditions while maintaining sufficient lipophilicity for target engagement.

Application
Selection Property
Validation Focus
Fragment-based drug discovery research
Lipophilicity in LogP 1–3 range; metabolically stable difluoro blocking groups
Permeability and metabolic stability endpoints
MtDHFR inhibitor research (3-substituted benzoic acid scaffold)
3-Formyl substitution pattern enabling independent backpocket access
Binding interactions and derivative library diversity
Agrochemical intermediate research
Fluorinated aromatic carboxylate with formyl handle for heterocycle construction
Process-scale procurement and heterocycle synthesis validation
19F NMR probe development
Distinct 19F coupling pattern from non-vicinal difluoro arrangement
19F NMR signature specificity and bioconjugation efficiency
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